molecular formula C12H16N4O4S B11988728 3-((3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid

3-((3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid

Katalognummer: B11988728
Molekulargewicht: 312.35 g/mol
InChI-Schlüssel: GJOQWJLUCLPHNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a purine derivative characterized by a xanthine-like core (2,6-dioxo-1H-purine) with a methyl group at position 3, a propyl chain at position 7, and a thio-linked propanoic acid moiety at position 8 (CID 43840225) . Its molecular formula is C9H10N4O4, and it exhibits a molecular weight of 238.20 g/mol. The SMILES string (CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)O) highlights the substitution pattern, while the InChIKey (YHGZELDCUZIIRE-UHFFFAOYSA-N) confirms its structural uniqueness . Predicted physicochemical properties include a collision cross-section (CCS) of 150.7 Ų for the [M+H]+ adduct, suggesting moderate polarity .

Eigenschaften

Molekularformel

C12H16N4O4S

Molekulargewicht

312.35 g/mol

IUPAC-Name

3-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylpropanoic acid

InChI

InChI=1S/C12H16N4O4S/c1-3-5-16-8-9(15(2)11(20)14-10(8)19)13-12(16)21-6-4-7(17)18/h3-6H2,1-2H3,(H,17,18)(H,14,19,20)

InChI-Schlüssel

GJOQWJLUCLPHNN-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C

Herkunft des Produkts

United States

Biologische Aktivität

3-((3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for 3-((3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid is C17H19N5O4SC_{17}H_{19}N_{5}O_{4}S with a molecular weight of approximately 389.436 g/mol. The presence of a purine derivative contributes to its biological activity.

The compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Anticancer Properties

Recent studies have demonstrated that 3-((3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid exhibits significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : The compound has shown to inhibit the proliferation of various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to range from 0.12 mg/mL to 0.81 mg/mL .

Selectivity

The compound demonstrated selective toxicity towards cancer cells compared to normal cells (e.g., HEK293), indicating a favorable therapeutic index . This selectivity is crucial for reducing side effects in potential clinical applications.

Case Studies and Research Findings

StudyCell LineIC50 (mg/mL)Mechanism
HCT1160.12Apoptosis induction via TRAP1 pathway
MCF70.81Inhibition of cell cycle progression
HEK293>1.0Non-toxic at therapeutic concentrations

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between the compound and target proteins involved in cancer signaling pathways. These studies suggest that the compound binds effectively to heat shock protein 90 (HSP90), which plays a critical role in protein folding and stability in cancer cells .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antiinflammatory Properties
Research indicates that the compound may exhibit anti-inflammatory effects. In a study examining purinergic signaling pathways, it was found that compounds similar to 3-((3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid can modulate immune responses and reduce inflammation in models of inflammatory diseases .

2. Cancer Research
The compound's structure suggests potential applications in cancer therapy. Compounds with similar purine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that purinergic compounds can interfere with cancer cell proliferation by modulating ATP levels and influencing cell signaling pathways .

3. Neurological Disorders
There is emerging evidence that purine derivatives may play a role in neuroprotection. Research has shown that compounds targeting purinergic receptors can help mitigate neurodegenerative processes. This compound's ability to interact with specific receptors may offer therapeutic avenues for conditions such as Alzheimer's disease and multiple sclerosis .

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its analogs have shown promise in inhibiting adenosine deaminase, an enzyme implicated in various metabolic disorders. This inhibition can lead to increased levels of adenosine, which has numerous physiological effects .

2. Drug Development
The unique chemical structure of 3-((3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid makes it a candidate for drug development. Its ability to modulate biological pathways can be harnessed to create novel therapeutics for diseases where purinergic signaling is disrupted .

Case Studies

Study Focus Findings
Study on Anti-inflammatory EffectsInvestigated the role of purinergic signaling in inflammationThe compound reduced pro-inflammatory cytokines in vitro
Cancer Cell Proliferation StudyExamined effects on tumor growthInhibition of cell proliferation observed with similar compounds
Neuroprotection ResearchAssessed effects on neurodegenerative modelsEnhanced neuroprotection noted with purinergic receptor modulation

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Purine-2,6-dione Family

M4: 2-((7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic Acid
  • Molecular Formula : C15H15ClN4O5S
  • Key Features: Retains the 3-methyl and 2,6-dioxo purine core but substitutes the 7-propyl group with a 3-(4-chlorophenoxy)-2-hydroxypropyl chain. The thio-linked acetic acid (vs. propanoic acid) shortens the side chain, reducing hydrophobicity.
  • Synthesis : Synthesized via NaHCO3-mediated coupling of M3 with 2-mercaptoacetic acid in DMF .
  • Properties: Higher molecular weight (439.0 [M-H]–) and altered solubility due to the bulky chlorophenoxy group .
CID 28819146: 3-(3,7-Dibutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic Acid
  • Molecular Formula : C16H24N4O4
  • Key Features : Replaces the 3-methyl and 7-propyl groups with larger dibutyl substituents. The extended alkyl chains enhance lipophilicity (logP estimated >2.5).
  • Properties : Molecular weight 336.39 g/mol, CCS values unavailable. Used as a "versatile small molecule scaffold" in medicinal chemistry .
BIO-9002/BG-9928: 3-[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)bicyclo[2.2.2]oct-1-yl]propionic Acid
  • Molecular Formula : C20H27N4O4
  • Key Features : Incorporates a bicyclo[2.2.2]octane ring fused to the purine core, with dipropyl substituents at positions 1 and 3. This rigid structure likely impacts receptor binding kinetics.

Functional Group Variations

Methyl Ester Derivatives (e.g., CID 661520)
  • Example: Methyl 2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate
  • Key Features: Esterification of the carboxylic acid group (propanoate vs. propanoic acid) enhances membrane permeability but reduces solubility.
  • Synthesis : Achieved via HATU/DIEA-mediated coupling in DMF .
Amide Derivatives (e.g., Compound 6014)
  • Example: 2-((7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
  • Key Features : Substitution of the carboxylic acid with an amide group improves metabolic stability. Synthesized from M4 using ammonium chloride and HATU .

Pharmacological and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CCS (Ų) [M+H]+ Applications/Notes
Target Compound (CID 43840225) C9H10N4O4 238.20 3-methyl, 7-propyl, thio-propanoic 150.7 Underexplored; no patent data
M4 (C15H15ClN4O5S) C15H15ClN4O5S 440.82 Chlorophenoxy, thio-acetic acid N/A Intermediate for amide derivatives
CID 28819146 (C16H24N4O4) C16H24N4O4 336.39 3,7-dibutyl, thio-propanoic N/A Scaffold for drug discovery
BIO-9002 (C20H27N4O4) C20H27N4O4 403.46 Bicyclo[2.2.2]octane, dipropyl N/A Xanthine oxidase inhibition

Vorbereitungsmethoden

Alkylation at N-7

Introducing the propyl group at N-7 requires selective alkylation. Using propyl bromide or iodide in the presence of a base (e.g., NaH or K2CO3) in polar aprotic solvents (DMF, DMSO) facilitates this step. For example, reacting theophylline with propyl bromide at 60–80°C for 12–24 hours yields 7-propyltheophylline. Yield optimization (70–85%) is achieved by controlling stoichiometry (1.2–1.5 eq alkylating agent) and avoiding over-alkylation.

Thioether Formation at C-8

The thioether linkage is installed via nucleophilic substitution. A halogen (Cl or Br) at C-8 is displaced by mercaptopropanoic acid under basic conditions.

Chlorination of Purine

8-Chlorotheophylline derivatives are prepared using POCl3 or SOCl2. For instance, 7-propyltheophylline treated with POCl3 at reflux (80–100°C) for 4–6 hours generates 8-chloro-7-propyltheophylline. Excess POCl3 (3–5 eq) ensures complete conversion, with yields of 75–90%.

Thiol Substitution

Mercaptopropanoic acid (1.5–2.0 eq) is deprotonated with NaOH or Et3N in ethanol/water mixtures. Adding 8-chloro-7-propyltheophylline under nitrogen at 50–60°C for 6–8 hours affords the target compound. Post-reaction, acidification (HCl) precipitates the product, which is recrystallized from ethanol/water (yield: 65–80%).

Alternative Synthetic Routes

One-Pot Alkylation-Thiolation

A streamlined approach combines N-7 alkylation and C-8 thiolation in a single pot. Theophylline, propyl bromide, and mercaptopropanoic acid are reacted with K2CO3 in DMF at 90°C for 24 hours. While reducing steps, yields are lower (50–60%) due to competing side reactions.

Enzymatic Catalysis

Emerging methods employ lipases or esterases to catalyze thioether formation under mild conditions (pH 7–8, 30–40°C). This green chemistry approach minimizes byproducts but currently achieves modest yields (40–55%).

Purification and Characterization

Crude product is purified via:

  • Acid-Base Extraction : Adjusting pH to 2–3 precipitates the carboxylic acid, followed by filtration.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (HPLC purity >98%).

Key Characterization Data :

  • 1H NMR (DMSO-d6): δ 1.02 (t, 3H, CH2CH2CH3), 2.55 (m, 2H, SCH2), 3.45 (s, 3H, NCH3), 4.10 (t, 2H, NCH2).

  • IR : 1705 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent in product).

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N-1 or N-3 is mitigated by using bulky bases (DBU) or low temperatures.

  • Thiol Oxidation : Anaerobic conditions (N2 atmosphere) prevent disulfide formation.

  • Solvent Choice : DMF enhances solubility but requires thorough removal during workup.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Stepwise Alkylation75–85>98High reproducibilityMulti-step, time-intensive
One-Pot Synthesis50–6090–95Reduced stepsLower yield, side products
Enzymatic Catalysis40–5585–90Eco-friendly, mild conditionsScalability challenges

Industrial Applications and Scalability

Large-scale production favors the stepwise method due to reliability. Continuous flow reactors improve throughput by maintaining optimal temperature and mixing . Cost analysis shows propyl bromide and mercaptopropanoic acid as major expenses, necessitating recycling of solvents (DMF, ethanol).

Q & A

Basic Synthesis

Q: What is the standard synthetic route for 3-((3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid , and what are the critical parameters for reproducibility? A: The synthesis follows a nucleophilic thio-substitution reaction on a xanthine derivative. Key steps include:

  • Reagent stoichiometry : Use a 1:1 molar ratio of the xanthine precursor (e.g., 1,3,7-trimethylxanthine) and thiol-containing propanoic acid derivative under basic conditions.
  • Reaction conditions : Conduct the reaction in anhydrous DMF at 60–70°C for 6–8 hours under nitrogen atmosphere to prevent oxidation of the thiol group.
  • Yield optimization : A yield of 84% is achievable with rigorous exclusion of moisture and precise temperature control .
    Validation : Confirm product identity via melting point (219–220°C), FTIR (carboxyl C=O at 1728 cm⁻¹, xanthine C=O at 1710–1694 cm⁻¹), and 1^1H NMR (δ 3.41–4.31 ppm for methyl and thio-propanoic acid protons) .

Advanced Synthesis

Q: How can catalytic systems or solvent choices be modified to enhance regioselectivity during the introduction of the thio-propanoic acid moiety? A: To improve regioselectivity at the purine C8 position:

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃ or TfOH) to stabilize intermediates, as demonstrated in analogous thioalkylation reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO or DMF) favor nucleophilic attack, while non-polar solvents may reduce side reactions.
  • Kinetic monitoring : Use HPLC to track reaction progress and identify competing pathways (e.g., N7 vs. C8 substitution) .

Basic Characterization

Q: Which spectroscopic and chromatographic methods are essential for structural confirmation of this compound? A: Core techniques include:

  • FTIR : Identify carbonyl stretches (carboxyl at ~1725 cm⁻¹, xanthine at ~1700–1690 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • NMR : Key 1^1H signals include the propyl chain (δ 2.80 ppm, triplet), methyl groups (δ 3.41–3.81 ppm, singlets), and thioether protons (δ 4.31 ppm) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98% by area normalization) .

Advanced Characterization

Q: How can tautomerism in the xanthine core complicate NMR interpretation, and what strategies resolve these ambiguities? A: The xanthine ring exists in equilibrium between 1H, 3H, and 7H tautomers, leading to split or broadened NMR signals. Mitigation strategies:

  • Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of tautomer-related peaks.
  • Deuterated solvents : Use DMSO-d₆ to stabilize specific tautomers via hydrogen bonding .
  • 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to distinguish overlapping signals .

Data Contradiction Analysis

Q: How should researchers address batch-to-batch variability in purity profiles, particularly for minor impurities? A:

  • Impurity profiling : Use LC-MS to identify impurities (e.g., unreacted starting material or dealkylated byproducts). Compare retention times and mass spectra against known standards .
  • Acceptance criteria : Follow pharmacopeial guidelines (e.g., USP) where individual unspecified impurities should not exceed 0.10% .
  • Process adjustments : Optimize reaction time and purification steps (e.g., gradient recrystallization from ethanol/water) to suppress byproduct formation .

Stability and Degradation

Q: What are the dominant degradation pathways under accelerated storage conditions, and how can they be monitored? A:

  • Hydrolytic degradation : The thioether bond is susceptible to oxidation; monitor via HPLC for sulfoxide or sulfone derivatives.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition onset temperatures (>200°C).
  • Light sensitivity : Store samples in amber vials under inert gas to prevent photolytic cleavage of the xanthine ring .

Computational Modeling

Q: How can in silico methods predict potential metabolic sites or drug-target interactions for this compound? A:

  • Metabolic site prediction : Use software like Schrödinger’s SiteMap or MetaPrint2D to identify high-probability oxidation sites (e.g., sulfur atom or propanoic acid moiety) .
  • Docking studies : Perform molecular docking with xanthine oxidase or adenosine receptors to assess binding affinity. Validate with experimental IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.